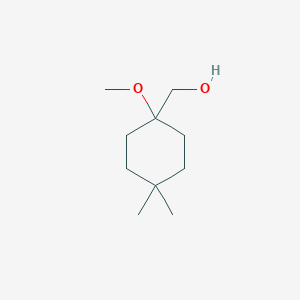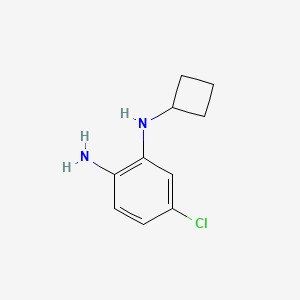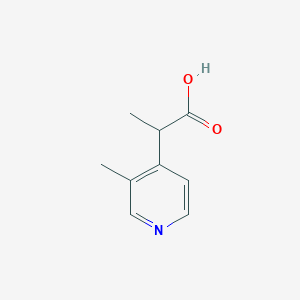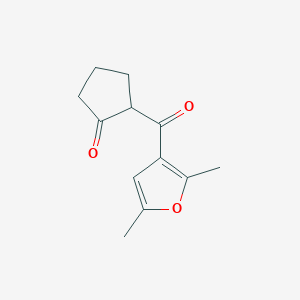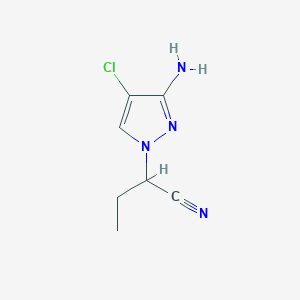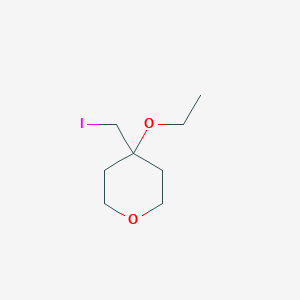
4-Ethoxy-4-(iodomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-4-(iodomethyl)oxane is an organic compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . This compound is characterized by an oxane ring substituted with an ethoxy group and an iodomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-(iodomethyl)oxane typically involves the reaction of oxane derivatives with ethoxy and iodomethyl substituents. One common method is the iodination of 4-ethoxyoxane using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of ethoxy-substituted oxane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in different chemical syntheses and applications .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-(iodomethyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group provides stability and solubility to the compound, enhancing its reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-4-(iodomethyl)oxane
- 4-Ethoxy-4-(bromomethyl)oxane
- 4-Ethoxy-4-(chloromethyl)oxane
Uniqueness
4-Ethoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine or chlorine analogs. The ethoxy group also contributes to its unique chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H15IO2 |
|---|---|
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
4-ethoxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C8H15IO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
PPIDHZBIEHQJKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCOCC1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


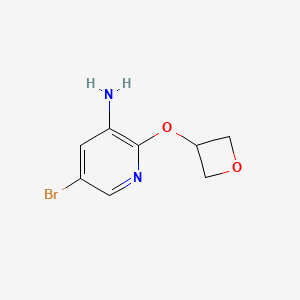
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
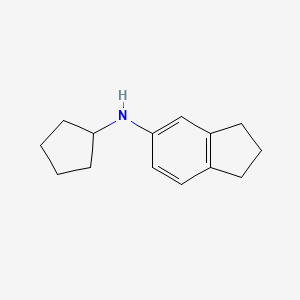
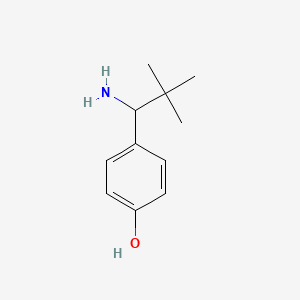
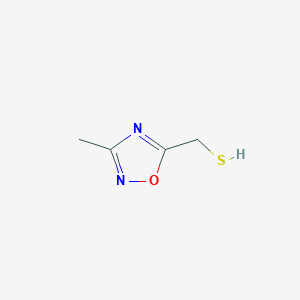
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)
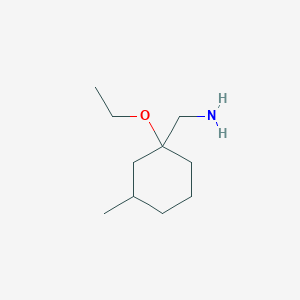
![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
